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Abstract
Ddr1-IN-6 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1

(DDR1), a receptor tyrosine kinase that has emerged as a significant target in oncology and

fibrotic diseases. Activated by collagen, DDR1 is implicated in a variety of cellular processes

including proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1

signaling is associated with the progression of numerous cancers and fibrotic conditions. Ddr1-
IN-6, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of

compounds, demonstrates high affinity and selectivity for DDR1, making it a valuable tool for

investigating DDR1-mediated signal transduction and a promising candidate for therapeutic

development. This document provides a comprehensive technical overview of Ddr1-IN-6,

including its biochemical and cellular activity, kinase selectivity, and detailed experimental

protocols.

Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is

activated by the binding of various types of collagen.[1][2] Unlike many other RTKs that are

activated by soluble growth factors, DDR1's interaction with the extracellular matrix component

collagen initiates a signaling cascade that is characterized by slow but sustained kinase

activation.[3] DDR1 is primarily expressed in epithelial cells and its signaling has been shown

to play a crucial role in cell adhesion, proliferation, migration, and survival.[2][4]
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Aberrant DDR1 expression and activity have been linked to the pathology of several diseases.

In oncology, overexpression of DDR1 is associated with poor prognosis in various cancers,

including lung, breast, and pancreatic cancer, where it is thought to promote tumor progression,

invasion, and metastasis.[1][5] In the context of fibrosis, DDR1 signaling contributes to the

excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs

such as the liver and lungs.[6] The critical role of DDR1 in these pathological processes has

made it an attractive target for therapeutic intervention.

Ddr1-IN-6: An Overview
Ddr1-IN-6 belongs to a class of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide

derivatives designed as potent and selective DDR1 inhibitors.[7][8] It exhibits strong inhibitory

activity against DDR1 kinase with a high degree of selectivity over other kinases, including the

closely related DDR2.

Chemical Structure
The chemical structure of the core scaffold of Ddr1-IN-6 is presented below. Specific

substitutions on the benzamide ring contribute to its potency and selectivity.

Note: The exact substitution pattern for the commercial Ddr1-IN-6 is proprietary to the vendor.

The data presented here is based on the closely related and well-characterized compound 7rh

from the foundational scientific literature.

Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of Ddr1-IN-6 and its closely

related analogs.

Table 1: In Vitro Kinase and Cellular Inhibition
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Target/Assay IC50 / CC50
Cell Line /
Conditions

Reference

DDR1 (enzymatic) 9.72 nM -

DDR1b (Y513) auto-

phosphorylation
9.7 nM -

DDR1 (enzymatic,

compound 7rh)
6.8 nM - [7][8]

DDR2 (enzymatic,

compound 7rh)
>1000 nM - [7][8]

Bcr-Abl (enzymatic,

compound 7rh)
>1000 nM - [7][8]

c-Kit (enzymatic,

compound 7rh)
>1000 nM - [7][8]

Collagen Production 13 nM
LX-2 (human hepatic

stellate cells)

Cytotoxicity 3 µM
LX-2 (human hepatic

stellate cells, 72h)

Anti-proliferation (PC-

07-0024 PDX)
5.7 µM (3 days) Primary tumor cells

Anti-proliferation (PC-

07-0024 PDX)
2.65 µM (6 days) Primary tumor cells

Anti-proliferation (LU-

01-0523 PDX)

>30 µM (3 and 6

days)
Primary tumor cells

Table 2: Kinase Selectivity Profile (Compound 7rh)
Kinase Kd (nM) Reference

DDR1 0.6 [7][8]
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Compound 7rh was tested against a panel of 456 kinases and was found to be highly selective

for DDR1. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[7][8]

Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway in Cancer
The following diagram illustrates the DDR1 signaling cascade upon activation by collagen,

leading to downstream effects on cell proliferation, survival, and migration in cancer cells.
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Caption: DDR1 signaling pathway in cancer cells.
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Experimental Workflow for Ddr1-IN-6 Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of

a DDR1 inhibitor like Ddr1-IN-6.
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Caption: Preclinical evaluation workflow for Ddr1-IN-6.
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Experimental Protocols
DDR1 Kinase Inhibition Assay (Enzymatic)
This protocol is adapted from the methods described for the characterization of 3-(2-

(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives.[7][8]

Reagents and Materials:

Recombinant human DDR1 kinase domain

Biotinylated peptide substrate

ATP

Ddr1-IN-6 (or test compound)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647

tracer, or similar TR-FRET based system)

384-well assay plates

Procedure:

1. Prepare a serial dilution of Ddr1-IN-6 in DMSO, and then dilute in kinase buffer.

2. Add 5 µL of the diluted inhibitor to the assay plate.

3. Add 5 µL of a mixture of DDR1 kinase and the peptide substrate in kinase buffer to each

well.

4. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP

concentration should be at or near the Km for DDR1.

5. Incubate the reaction mixture at room temperature for 1 hour.
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6. Stop the reaction and detect the phosphorylated substrate by adding the detection

reagents.

7. Incubate for 30-60 minutes at room temperature to allow for the detection reagents to

bind.

8. Read the plate on a suitable plate reader (e.g., TR-FRET compatible).

9. Calculate the percent inhibition for each inhibitor concentration and determine the IC50

value using a non-linear regression analysis.

Cellular DDR1 Autophosphorylation Assay
This protocol is based on the general methods for assessing inhibitor activity on receptor

tyrosine kinase phosphorylation in cells.[4]

Reagents and Materials:

Cells expressing DDR1 (e.g., U2OS-DDR1 stable cell line)

Cell culture medium (e.g., DMEM with 10% FBS)

Ddr1-IN-6 (or test compound)

Collagen Type I

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and a loading control

antibody (e.g., anti-GAPDH)

Western blotting reagents and equipment

Procedure:

1. Plate cells in 6-well plates and allow them to adhere overnight.

2. Serum-starve the cells for 4-6 hours.
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3. Pre-treat the cells with various concentrations of Ddr1-IN-6 for 1-2 hours.

4. Stimulate the cells with collagen I (e.g., 10 µg/mL) for 2 hours.

5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

6. Determine the protein concentration of the lysates.

7. Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

8. Probe the membrane with the primary antibodies (anti-phospho-DDR1, anti-total-DDR1,

and loading control) followed by the appropriate HRP-conjugated secondary antibodies.

9. Visualize the protein bands using a chemiluminescence detection system.

10. Quantify the band intensities to determine the effect of the inhibitor on DDR1

autophosphorylation.

Cell Proliferation Assay
This is a general protocol for assessing the anti-proliferative effects of a compound.

Reagents and Materials:

Cancer cell lines or primary cells

Complete cell culture medium

Ddr1-IN-6 (or test compound)

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar)

96-well cell culture plates

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to attach

overnight.
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2. Treat the cells with a serial dilution of Ddr1-IN-6.

3. Incubate the cells for the desired period (e.g., 3 or 6 days).

4. Add the cell viability reagent to each well according to the manufacturer's instructions.

5. Incubate for the recommended time.

6. Measure the signal (luminescence or absorbance) using a plate reader.

7. Calculate the percent inhibition of cell proliferation for each concentration and determine

the IC50 or CC50 value.

Collagen Production Assay in Hepatic Stellate Cells
This protocol is designed to measure the effect of Ddr1-IN-6 on collagen synthesis in a fibrotic

cell model.

Reagents and Materials:

LX-2 human hepatic stellate cells

Cell culture medium

Ddr1-IN-6 (or test compound)

Reagents for collagen detection (e.g., Sirius Red/Fast Green Collagen Staining Kit or

ELISA for Type I collagen)

Procedure:

1. Plate LX-2 cells and culture them to induce an activated, myofibroblast-like phenotype.

2. Treat the activated cells with various concentrations of Ddr1-IN-6 for 24 hours.

3. Collect the cell culture supernatant and/or cell lysates.

4. Quantify the amount of collagen using a suitable method. For Sirius Red staining, the dye

selectively binds to collagen, and the absorbance can be measured after elution. For
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ELISA, specific antibodies are used to quantify the amount of secreted collagen in the

supernatant.

5. Normalize the collagen amount to the total protein content or cell number.

6. Determine the IC50 value for the inhibition of collagen production.

Synthesis
Ddr1-IN-6 and related 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives can be

synthesized via a multi-step process. A key step in the synthesis is a Sonogashira coupling

reaction between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and a terminal alkyne-

substituted benzamide. The pyrazolo[1,5-a]pyrimidine core is typically constructed through the

condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. The

substituted benzamide portion can be prepared using standard amide coupling reactions. For

detailed synthetic procedures, please refer to the supplementary information of the publication

by Gao et al. (2013).[7][8]

Conclusion
Ddr1-IN-6 is a highly potent and selective inhibitor of DDR1 kinase. Its demonstrated activity in

both enzymatic and cellular assays, coupled with its selectivity, makes it an invaluable research

tool for elucidating the role of DDR1 in various physiological and pathological processes. The

anti-proliferative and anti-fibrotic effects observed in preclinical models suggest that Ddr1-IN-6
and its analogs hold significant promise as starting points for the development of novel

therapeutics for the treatment of cancer and fibrotic diseases. This technical guide provides a

foundational resource for researchers and drug development professionals working with this

important class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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